4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . Subsequent steps include the introduction of the fluoro and methoxypropyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further modified for specific applications in medicinal chemistry.
Scientific Research Applications
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide: Known for its antiviral properties.
Quinoxaline derivatives: Various derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of fluoro, methoxypropyl, and sulfonamide groups makes it a versatile compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
4-fluoro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBCCLPAZTXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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